molecular formula C12H14O3 B13684260 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one CAS No. 87656-89-1

5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13684260
CAS No.: 87656-89-1
M. Wt: 206.24 g/mol
InChI Key: JDFOXCCZZZWMNQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a unique structure that includes two methoxy groups and a dihydronaphthalene core

Preparation Methods

The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Reduction of the naphthalene core: The naphthalene core can be partially reduced to form the dihydronaphthalene structure using hydrogenation reactions with catalysts like palladium on carbon.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives using hydrogenation with catalysts.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:

    5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene core.

    5,7-Dimethoxy-2-tetralone: Similar structure but with different positioning of the methoxy groups.

    5,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one: Similar structure but with different functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups and the dihydronaphthalene core, which imparts distinct chemical and biological properties.

Properties

CAS No.

87656-89-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3

InChI Key

JDFOXCCZZZWMNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(=O)C2)C(=C1)OC

Origin of Product

United States

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